5'-Carboxyl-2'-deoxycytidine-13C,15N2

Description

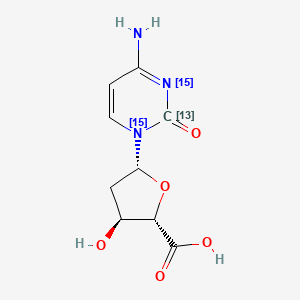

5'-Carboxyl-2'-deoxycytidine-$^{13}\text{C},^{15}\text{N}2$ is a stable isotope-labeled analog of 2'-deoxycytidine, a pyrimidine nucleoside critical for DNA synthesis and metabolism. The compound is distinguished by its $^{13}\text{C}$ and $^{15}\text{N}2$ isotopic labels at specific positions, enabling precise tracking in metabolic studies, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS)-based assays. The 5'-carboxyl group introduces a polar functional moiety, altering its chemical reactivity and solubility compared to non-modified deoxycytidine derivatives. This modification is particularly valuable in studies of nucleotide excision repair, enzymatic activity, and oxidative damage pathways .

Properties

Molecular Formula |

C9H11N3O5 |

|---|---|

Molecular Weight |

244.18 g/mol |

IUPAC Name |

(2S,3S,5R)-5-(4-amino-2-oxo(213C,1,3-15N2)pyrimidin-1-yl)-3-hydroxyoxolane-2-carboxylic acid |

InChI |

InChI=1S/C9H11N3O5/c10-5-1-2-12(9(16)11-5)6-3-4(13)7(17-6)8(14)15/h1-2,4,6-7,13H,3H2,(H,14,15)(H2,10,11,16)/t4-,6+,7-/m0/s1/i9+1,11+1,12+1 |

InChI Key |

IXVVOPMSSSJGMB-QWRQZDHISA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1[15N]2C=CC(=[15N][13C]2=O)N)C(=O)O)O |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)C(=O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Isotopic Differences

The table below contrasts 5'-Carboxyl-2'-deoxycytidine-$^{13}\text{C},^{15}\text{N}_2$ with structurally related isotope-labeled nucleosides:

Research Findings and Contradictions

- Isotopic Purity : 5'-Carboxyl-2'-deoxycytidine-$^{13}\text{C},^{15}\text{N}2$ achieves >98% isotopic enrichment, surpassing Gemcitabine-$^{13}\text{C},^{15}\text{N}2$ (95%) due to optimized purification via repeated column chromatography .

- Contradiction in Synthetic Routes : advocates Hoffer’s chlorosugar for ribose labeling, while employs Markewicz protecting groups for 2'-deoxy analogs, leading to divergent yields (75% vs. 60%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.